molecular formula C15H12Cl2N2O B352914 [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 500149-05-3

[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B352914
CAS No.: 500149-05-3
M. Wt: 307.2g/mol
InChI Key: WJGUARRIXHQBDZ-UHFFFAOYSA-N
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Description

[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound with the molecular formula C15H12Cl2N2O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminobenzimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Biological Activities

Research indicates that benzimidazole derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds similar to [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation by targeting specific cellular pathways.
  • Antiviral Effects : The benzimidazole core is known for its antiviral properties, making this compound a candidate for further investigation in antiviral drug development.

Structural Comparison

A comparative analysis highlights the unique properties imparted by the dichlorobenzyl substitution in this compound compared to other benzimidazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]methanolChlorine substitution on benzylAntibacterial
1-(Phenyl)-1H-benzimidazol-2-yl]methanolPhenyl group instead of dichlorobenzylAntifungal
1-(4-Fluorobenzyl)-1H-benzimidazol-2-yl]methanolFluorine substitutionAnticancer

This table illustrates the diversity within the benzimidazole class while underscoring how the dichlorobenzyl group may enhance biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies showed that this compound could inhibit proliferation in various cancer cell lines. Further investigations are needed to understand the underlying mechanisms and optimize its use in cancer therapy.
  • Pharmacological Studies : Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are crucial for optimizing its therapeutic potential and understanding its pharmacokinetics.

Mechanism of Action

The mechanism of action of [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the 2,4-dichlorobenzyl and benzimidazole moieties in [1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol provides a unique combination of properties, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Biological Activity

[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol is a synthetic compound that belongs to the benzimidazole family, known for its diverse biological activities. With a molecular formula of C15H12Cl2N2O and a molecular weight of 307.2 g/mol, this compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminobenzimidazole in the presence of a base like sodium hydroxide. The reaction is conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification methods including recrystallization.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt cellular processes by binding to DNA or proteins.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activities. For instance, a study highlighted the effectiveness of various benzimidazole derivatives against resistant strains of bacteria and fungi. The compound this compound has shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic effects. A study focused on the activity against Leishmania species demonstrated that certain benzimidazole derivatives possess inhibitory effects on parasite growth. Although specific data on this compound is limited, its structural similarity to other effective compounds suggests potential efficacy against parasitic infections .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. In silico studies predict that this compound exhibits favorable toxicity profiles, with predicted LD50 values indicating low toxicity levels . This suggests that the compound may be safe for further development in therapeutic applications.

Data Summary

Property Value
Molecular FormulaC15H12Cl2N2O
Molecular Weight307.2 g/mol
IUPAC Name[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol
Predicted LD50>2000 mg/kg
Antimicrobial ActivityActive against MRSA
Antiparasitic ActivityPotentially effective against Leishmania

Case Studies

Several case studies have explored the biological activity of benzimidazole derivatives:

  • Antibacterial Activity : A study synthesized new benzimidazole derivatives and tested their antibacterial properties against MRSA strains. The most potent compound showed an MIC comparable to vancomycin .
  • Antiparasitic Efficacy : Research on various benzimidazole derivatives indicated their potential as antiparasitic agents. While specific data on this compound is sparse, its analogs have demonstrated significant activity against parasites like Leishmania .
  • Toxicity Evaluation : Toxicity predictions based on computational models suggest that compounds similar to this compound are likely to be safe for use in therapeutic contexts .

Properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(12(17)7-11)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGUARRIXHQBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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